Cleroindicin C

Description

Properties

IUPAC Name |

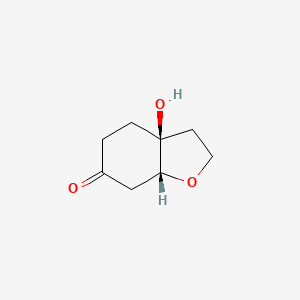

(3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CCO[C@@H]2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cleroindicin C typically involves the use of 3,3a,7,7aα-Tetrahydro-3aα-hydroxy-2H-6-benzofuranone as a starting material . The synthetic route includes several key steps such as oxidative dearomatization and hemiacetalization. These reactions are carried out under specific conditions to ensure the desired stereochemistry and yield of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced through laboratory-scale synthesis. The process involves the use of chromatographic techniques to purify the compound and ensure its structural integrity .

Chemical Reactions Analysis

Types of Reactions

Cleroindicin C undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Functional groups on the this compound molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include singlet oxygen, thallium(III) perchlorate, and various catalysts for asymmetric dearomatization . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products are often characterized by their unique structural features and potential biological activities .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Cleroindicin C is not fully understood. studies suggest that it may exert its effects through interactions with specific molecular targets and pathways. For example, its potential anti-tumor activity may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation. Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. Compared to other cleroindicins, Cleroindicin C is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical and biological properties .

List of Similar Compounds

- Cleroindicin A

- Cleroindicin B

- Cleroindicin D

- Cleroindicin F

These compounds, like this compound, are derived from the Clerodendrum genus and exhibit various biological activities .

Biological Activity

Cleroindicin C is a phenolic compound isolated from the plant Clerodendrum indicum, commonly known as Glory Bower. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, and potential antiprotozoal effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by a cyclohexene ring fused with a furan ring and multiple oxygen-containing functional groups. This structural composition is crucial for its biological activity, as it influences the compound's interaction with biological systems.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against several pathogenic bacteria. Key findings include:

- Effective against Staphylococcus aureus : this compound exhibited significant inhibitory effects on this Gram-positive bacterium, which is often responsible for skin infections and other serious conditions.

- Activity against Escherichia coli : The compound also showed efficacy against this common Gram-negative bacterium, which can cause gastrointestinal infections.

The antibacterial activity of this compound suggests its potential use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Antifungal Activity

Research indicates that this compound possesses antifungal properties, particularly against Candida albicans, a prevalent fungal pathogen responsible for various infections in humans. This activity highlights its potential role as an antifungal treatment option, especially in immunocompromised patients.

Antiprotozoal Activity

Preliminary studies suggest that this compound may exhibit antiprotozoal activity against Leishmania parasites, which are responsible for leishmaniasis. This potential makes it a candidate for further investigation in the treatment of this disease, which remains a significant public health issue in many regions.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, initial studies indicate that it may interact with key enzymes and cellular pathways:

- Enzyme Interaction : this compound may influence cytochrome P450 enzymes involved in drug metabolism, suggesting implications for its bioavailability and therapeutic efficacy.

- Transport Mechanisms : The compound's transport within cells occurs via specific transporters and binding proteins, further indicating its potential for therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound. Below are some notable findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating strong potential for development as an antimicrobial agent. |

| Study 2 | Showed antifungal efficacy against Candida albicans, with effective concentrations leading to substantial growth inhibition. |

| Study 3 | Investigated antiprotozoal effects on Leishmania species, suggesting possible therapeutic applications in treating leishmaniasis. |

Q & A

Basic: What methodological approaches are recommended for synthesizing Cleroindicin C and confirming its structural identity?

Answer: Synthesis of this compound requires a combination of organic synthesis techniques (e.g., total synthesis or semi-synthesis) followed by rigorous structural validation. Key steps include:

- Spectral analysis : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular connectivity .

- Crystallography : X-ray diffraction for absolute stereochemical determination, particularly for novel derivatives .

- Reproducibility : Document reaction conditions (solvent, temperature, catalysts) in detail to enable replication .

Basic: How can researchers link this compound studies to a relevant theoretical framework?

Answer: Align investigations with established theories, such as:

- Biosynthetic pathways : Use isotope labeling or genomic analysis to explore its natural production in source organisms .

- Structure-activity relationships (SAR) : Apply computational docking (e.g., molecular dynamics) to predict binding affinities with biological targets .

- Pharmacological mechanisms : Hypothesize modes of action (e.g., enzyme inhibition) based on analogous compounds .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Address discrepancies through:

- Meta-analysis : Compare experimental variables across studies (e.g., cell lines, dosage, assay protocols) .

- Dose-response validation : Replicate studies with standardized positive/negative controls .

- Statistical rigor : Apply multivariate analysis to isolate confounding factors (e.g., solvent toxicity) .

Advanced: What interdisciplinary methodologies are critical for elucidating this compound’s mechanisms in complex biological systems?

Answer: Combine:

- Omics integration : Transcriptomics/proteomics to identify downstream targets .

- In silico models : Machine learning to predict off-target effects or metabolic pathways .

- Ethnopharmacological data : Correlate traditional use with modern bioassay results .

Basic: What protocols ensure purity and stability of this compound during experimental workflows?

Answer:

- Purity assessment : HPLC-DAD/ELSD (>95% purity threshold) with photodegradation studies under UV light .

- Stability testing : Monitor compound integrity in buffers (pH 4–9) and serum via LC-MS over 24–72 hours .

- Storage : Lyophilize and store at −80°C under inert gas to prevent oxidation .

Advanced: How can researchers address reproducibility challenges in this compound’s pharmacological assays?

Answer: Mitigate variability by:

- Pre-registration : Share detailed protocols (e.g., cell passage number, serum batch) via platforms like Open Science Framework .

- Blinded experiments : Use third-party labs for independent validation .

- Data transparency : Publish raw spectra, chromatograms, and negative results in supplementary materials .

Basic: What are best practices for designing bioactivity screens for this compound?

Answer:

- Cell-based assays : Use primary cells (e.g., PBMCs) alongside immortalized lines to assess specificity .

- Dose range : Test 0.1–100 µM with IC₅₀ calculations using nonlinear regression .

- Counter-screens : Include unrelated targets (e.g., kinase panels) to rule out nonspecific effects .

Advanced: How can conflicting data on this compound’s toxicity be reconciled in predictive models?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.